(1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride
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Overview
Description
(1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride is a chemical compound with a unique structure that includes an amino group, a cyclobutyl ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone, which is converted to the corresponding oxime.
Reduction: The oxime is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydroxylation: The resulting amine is subjected to hydroxylation to introduce the hydroxyl group, often using reagents like sodium borohydride (NaBH4) in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of cyclobutyl ketone derivatives.
Reduction: Formation of cyclobutylamine.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Amino-1-cyclobutylpropan-1-ol: A stereoisomer with different spatial arrangement of atoms.
Cyclobutylamine: Lacks the hydroxyl group but shares the cyclobutyl ring and amino group.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the amino group.
Uniqueness
(1S)-3-Amino-1-cyclobutylpropan-1-ol;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1S)-3-amino-1-cyclobutylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-7(9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQSILGGSWRALF-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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